molecular formula C28H25N3O5 B2478709 (E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325694-55-1

(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2478709
CAS No.: 325694-55-1
M. Wt: 483.524
InChI Key: YAJFIOCLDZNLKA-CSKARUKUSA-N
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Description

The compound “(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a structurally complex molecule featuring three key components:

Benzo[de]isoquinoline-1,3(2H)-dione core: A fused aromatic system analogous to naphthalimide derivatives, which are known for DNA intercalation and topoisomerase inhibition properties.

Piperazine linker: A nitrogen-containing heterocycle that enhances solubility and serves as a flexible spacer, commonly used in pharmaceutical design.

The (E)-stereochemistry of the acryloyl group may influence geometric isomerism, affecting binding interactions with biological targets.

Properties

IUPAC Name

2-[2-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c32-25(10-8-19-7-9-23-24(17-19)36-18-35-23)30-14-11-29(12-15-30)13-16-31-27(33)21-5-1-3-20-4-2-6-22(26(20)21)28(31)34/h1-10,17H,11-16,18H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFIOCLDZNLKA-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structure of the compound consists of a benzo[d][1,3]dioxole moiety linked to a piperazine unit and a benzo[de]isoquinoline dione. This unique arrangement suggests potential interactions with biological targets due to the presence of multiple functional groups that may influence its pharmacological properties.

Chemical Formula

The molecular formula for the compound is C25H26N2O4C_{25}H_{26}N_2O_4, indicating a complex arrangement conducive to diverse biological activities.

Molecular Weight

The molecular weight is approximately 426.49 g/mol, which is typical for compounds designed for therapeutic applications.

Anticancer Properties

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit anticancer activity. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation in various solid tumor lines. The synthesized derivatives showed cytotoxic effects and modulated the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory mechanism alongside direct anticancer activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on similar piperazine derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Enzyme Inhibition

Investigations into enzyme inhibition have revealed that derivatives containing the benzo[d][1,3]dioxole structure can act as inhibitors for enzymes such as α-amylase and tyrosinase. These enzymes are crucial in carbohydrate metabolism and melanin production, respectively. The inhibition of these enzymes could lead to applications in diabetes management and skin whitening treatments .

Table of Biological Activities

Activity Target Effect Reference
AnticancerSolid Tumor Cell LinesCytotoxicity, IL-6 modulation
AntimicrobialGram-positive/negative bacteriaInhibition of growth
Enzyme Inhibitionα-amylaseReduced activity
Enzyme InhibitionTyrosinaseReduced activity

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of benzo[d][1,3]dioxole derivatives, compounds were tested against several cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity of piperazine derivatives against various pathogens. The study found that modifications to the benzo[d][1,3]dioxole moiety significantly influenced antimicrobial potency. Compounds exhibiting higher activity were further analyzed for their mechanisms of action, revealing insights into how these compounds could be developed into effective antibiotics.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole and benzo[de]isoquinoline structures exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that the presence of the piperazine group enhances its interaction with biological targets, potentially leading to improved therapeutic outcomes against various cancer types.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It is believed to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription. This action disrupts the cell cycle and promotes programmed cell death, making it a candidate for further development as an anticancer agent .

Neuropharmacology

Potential for Treating Neurological Disorders
The piperazine moiety in this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant effects through serotonin receptor modulation. Ongoing research aims to elucidate the specific neuropharmacological pathways affected by this compound .

Synthesis and Material Science

Synthesis Techniques
The synthesis of (E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods, including multi-step organic synthesis involving condensation reactions and cyclization processes. Efficient synthetic routes are critical for producing this compound in sufficient quantities for research and application .

Material Applications
Beyond pharmacological uses, this compound may have applications in materials science, particularly in developing organic semiconductors or photovoltaic materials due to its unique electronic properties. The conjugated system within the molecule allows for potential charge transfer capabilities, making it suitable for use in organic electronic devices .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of derivatives similar to this compound demonstrated a significant reduction in tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing bioactivity .

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds indicated that they could modulate neurotransmitter systems effectively. The findings suggested potential benefits for patients suffering from mood disorders, warranting further clinical trials .

Comparison with Similar Compounds

Research Implications and Limitations

While structural analogs from and provide insight into functional group effects, direct comparative data (e.g., IC50 values, solubility measurements) are absent in the provided sources. Further experimental studies are required to validate the hypothesized differences in reactivity, bioavailability, and target engagement.

Recommendations for Future Work :

  • Synthesize the target compound and analogs for side-by-side bioactivity screening.
  • Conduct computational modeling to assess binding modes of the acryloyl group versus benzodioxolylmethyl substituents.
  • Evaluate metabolic stability of the ethyl linker versus oxoethyl variants.

Q & A

Q. What are the optimal synthetic strategies for preparing this compound with high purity and yield?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzo[de]isoquinoline-dione core. Key steps include:

  • Nucleophilic substitution : Alkylation of the piperazine moiety with a bromoethyl intermediate (e.g., 2-(2-bromoethyl)benzo[de]isoquinoline-1,3-dione) under inert conditions (N₂ atmosphere) to minimize oxidation .
  • Acryloylation : Coupling the benzo[d][1,3]dioxol-5-yl group via a Michael addition or Pd-catalyzed cross-coupling to introduce the acryloyl group .
  • Purification : Use column chromatography (silica gel, eluent: n-hexane/EtOAC gradient) or recrystallization (ethanol/chloroform) to isolate the product. Purity is confirmed via HPLC (≥95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Example Reaction Scheme :

StepReagents/ConditionsYield
AlkylationK₂CO₃, DMF, 60°C, 12h65–70%
AcryloylationAcryloyl chloride, Et₃N, THF, 0°C→RT50–55%

Q. How is the structural identity of this compound validated in academic research?

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.4–8.3 ppm) and acryloyl carbonyl (δ ~165 ppm). Piperazine protons appear as multiplets (δ 2.6–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., m/z 457.1874 for C₂₆H₂₅N₃O₅) .
    • Elemental Analysis : CHNS data must align with calculated values (e.g., C: 64.58%, H: 5.15%, N: 8.68%) .

Advanced Research Questions

Q. What computational methods are employed to predict the compound’s binding affinity with biological targets?

  • Molecular Docking : Software like AutoDock Vina is used to simulate interactions with receptors (e.g., serotonin transporters). The acryloyl and benzo[d][1,3]dioxole groups are critical for hydrogen bonding and π-π stacking .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrophobic regions, hydrogen bond acceptors) using tools like Schrödinger’s Phase .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.2) and blood-brain barrier permeability, which inform in vivo study design .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Reassessment : Reproduce assays (e.g., kinase inhibition) with standardized protocols (IC₅₀ values in µM range) .
  • Metabolite Interference Testing : Use LC-MS to detect degradation products that may skew activity .
  • Structural Analog Comparison : Compare with derivatives (e.g., piperazine vs. tetrahydropyridine substitutions) to isolate pharmacophoric contributions .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final acryloylation step?

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve acryloyl group reactivity vs. THF .

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection, removed via TFA in DCM .
  • Low-Temperature Quenching : For acid-sensitive intermediates, quench reactions at −20°C to prevent decomposition .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity results in cancer cell lines?

  • Cell Line Variability : Test sensitivity in panels (e.g., NCI-60) to identify lineage-specific effects (e.g., GI₅₀ = 2.1 µM in MCF-7 vs. 8.7 µM in A549) .
  • Assay Interference : The benzo[de]isoquinoline-dione core may autofluoresce in MTT assays; validate via ATP-based luminescence .

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